3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is a complex heterocyclic compound that features a unique arrangement of nitrogen-containing rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine typically involves multi-step reactions starting from readily available precursors
Formation of the Triazolo[4,3-b]pyridazine Core: This step usually involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions, often using piperazine and suitable leaving groups.
Attachment of the Pyridazinyl Group: The final step involves the coupling of the pyridazinyl moiety, which can be achieved through palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole core and exhibit comparable biological activities.
Pyridazine Derivatives: Compounds with pyridazine rings that have similar structural features and applications.
Piperazine Derivatives: Molecules containing piperazine rings that are used in various medicinal and industrial applications.
Uniqueness
3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is unique due to its specific combination of triazole, pyridazine, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9/c1-14-21-24-18-6-7-19(25-28(14)18)27-11-9-26(10-12-27)17-5-4-16(22-23-17)15-3-2-8-20-13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUDGINTDUKLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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